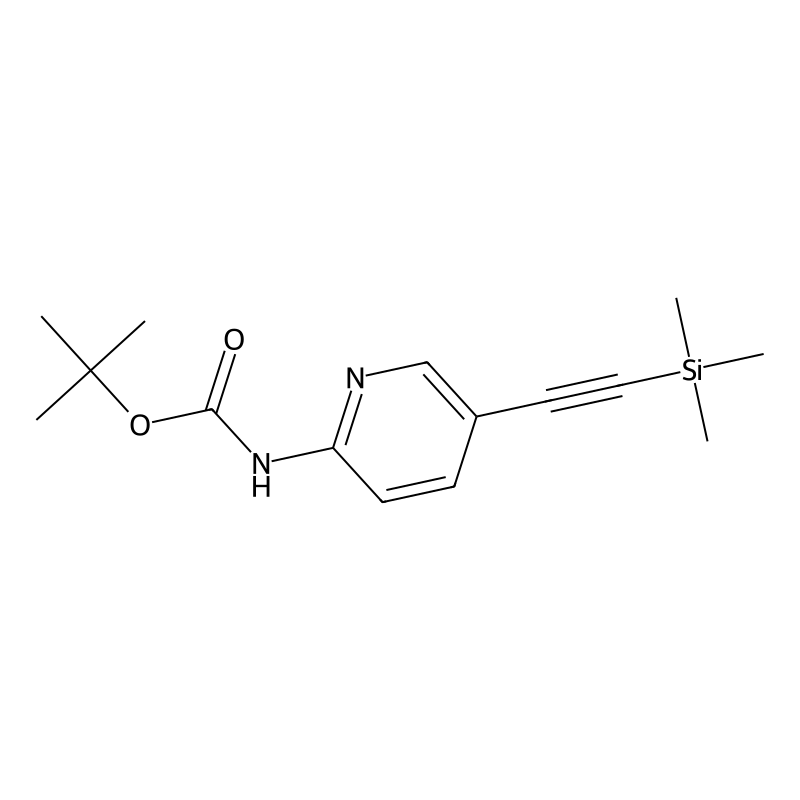

(5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound (5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a complex organic molecule characterized by its unique functional groups, including a trimethylsilanyl group, an ethynyl moiety, and a pyridine ring. This structure suggests potential applications in medicinal chemistry and materials science due to its ability to interact with biological systems and form various chemical bonds.

- Wear gloves and eye protection when handling the compound.

- Work in a fume hood with proper ventilation.

- Avoid contact with skin and eyes.

- Follow safe laboratory practices for handling organic chemicals.

Synthesis and Characterization:

Tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-2-yl)carbamate has been synthesized and characterized in various scientific studies. The synthesis typically involves the reaction of 5-bromo-2-iodopyridine with (trimethylsilyl)acetylene, followed by conversion to the corresponding carbamate using di-tert-butyl dicarbonate. [, ]

Potential Applications:

While there is limited information on the specific applications of Tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-2-yl)carbamate itself, the presence of specific functional groups suggests potential uses in various research fields:

- Organic Chemistry: The molecule contains an alkyne group (C≡C), which is a versatile functional group often used in organic synthesis for chain extension and coupling reactions. This could be useful for the preparation of more complex molecules with desired properties.

- Medicinal Chemistry: The pyridine ring is a common scaffold found in many biologically active molecules. [] The combination of the pyridine ring and the alkyne group might be explored for the development of new drug candidates. However, there is no current research specifically investigating the potential biological activity of Tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-2-yl)carbamate.

- Material Science: The alkyne group can participate in click chemistry reactions, which are known for their efficiency and ease of use. [] This could be useful for the development of new functional materials with specific properties.

- Nucleophilic Substitution Reactions: The carbamic acid moiety can undergo nucleophilic attack, leading to the formation of amines or other derivatives.

- Deprotection Reactions: The trimethylsilanyl group can be removed under specific conditions, allowing for the introduction of other functional groups.

- Coupling Reactions: The ethynyl group allows for coupling with other alkyne-containing molecules, facilitating the synthesis of more complex structures.

The biological activity of (5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester is predicted based on its structural features. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) can estimate its pharmacological effects, including potential cytotoxicity and interactions with metabolic enzymes . The presence of the pyridine ring suggests possible interactions with biological receptors, while the carbamate structure may exhibit enzyme inhibition properties.

Synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridine Ring: Starting from appropriate precursors, a pyridine ring can be synthesized via cyclization reactions.

- Introduction of Ethynyl Group: The ethynyl moiety can be introduced through Sonogashira coupling or similar cross-coupling reactions.

- Carbamic Acid Formation: The carbamic acid portion is formed by reacting an amine with phosgene or a suitable carbamate precursor.

- Tert-butyl Ester Formation: Tert-butyl ester can be formed through esterification reactions involving tert-butanol and the corresponding acid.

The unique structure of (5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester lends itself to various applications:

- Medicinal Chemistry: Potential use as a therapeutic agent due to its predicted biological activity.

- Material Science: Could serve as a building block in the synthesis of novel polymers or nanomaterials.

- Chemical Probes: Useful in biological studies to explore enzyme interactions and cellular mechanisms.

Interaction studies are essential for understanding how this compound behaves in biological systems. Techniques such as:

- Molecular Docking: To predict binding affinities with target proteins.

- In Vitro Assays: To evaluate cytotoxicity and enzyme inhibition.

- High-throughput Screening: To assess biological activity across various cell lines.

These studies help elucidate the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester, including:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Ethynylpyridine | Contains an ethynyl group and pyridine | Lacks the carbamate functionality |

| Trimethylsilylacetylene | Contains a trimethylsilyl group | Does not have a pyridine ring |

| Pyridin-2-amine | A simpler amine derivative of pyridine | Lacks ethynyl and carbamate groups |

Uniqueness

The uniqueness of (5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester lies in its combination of a trimethylsilanyl group, ethynyl functionality, and pyridine ring, which together provide distinct reactivity patterns and potential biological activities not found in simpler analogs.